molecular formula C19H14N2O4 B11085546 (4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one

(4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11085546
M. Wt: 334.3 g/mol
InChI Key: HMZVWRXWKRYSBL-GOBGXLLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-METHYLPHENYL)-4-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENYL)-4-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization to form the oxazole ring. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and phenyl groups.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENYL)-4-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5(4H)-ONE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The nitro group could be involved in redox reactions, while the oxazole ring may interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-1,3-oxazol-5(4H)-one
  • 2-(4-Methylphenyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-1,3-oxazol-5(4H)-one

Uniqueness

2-(3-METHYLPHENYL)-4-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5(4H)-ONE is unique due to the specific substitution pattern on the phenyl rings and the presence of both a nitro group and an oxazole ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

(4E)-2-(3-methylphenyl)-4-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H14N2O4/c1-13-4-2-6-15(12-13)18-20-17(19(22)25-18)7-3-5-14-8-10-16(11-9-14)21(23)24/h2-12H,1H3/b5-3+,17-7+

InChI Key

HMZVWRXWKRYSBL-GOBGXLLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=N/C(=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.